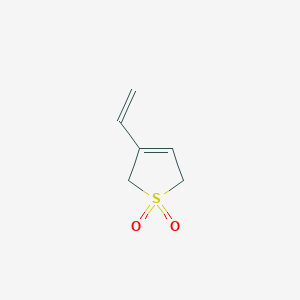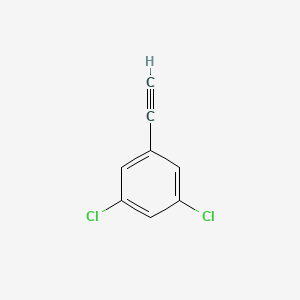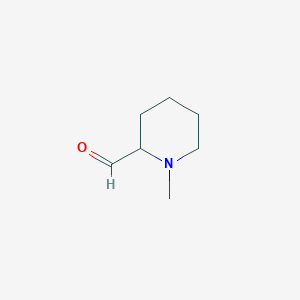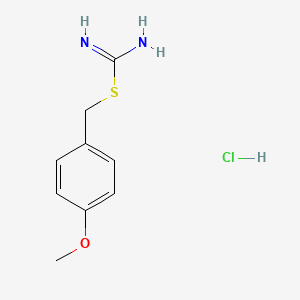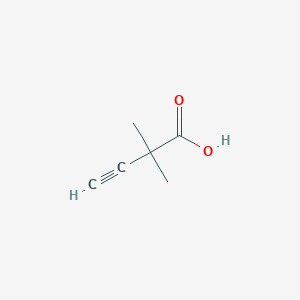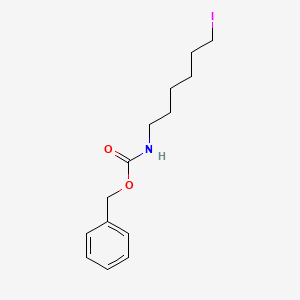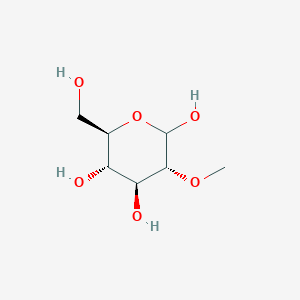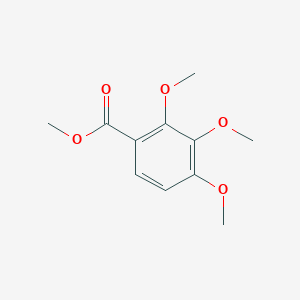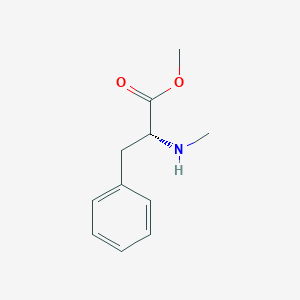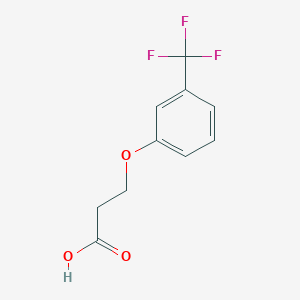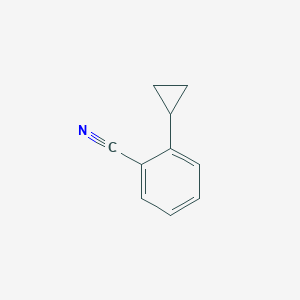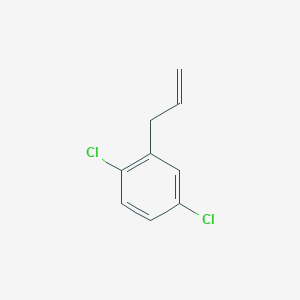
3-(2,5-Dichlorophenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,5-Dichlorophenyl)-1-propene” is an organic compound that contains a propene group attached to a dichlorophenyl group. The dichlorophenyl group consists of a phenyl ring (a hexagonal ring of carbon atoms) with two chlorine atoms attached .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, isocyanates can be prepared from alcohols, thiols and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu 4 NOCN in acetonitrile .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, dichlorophenyl isothiocyanate has been reported to have an enthalpy of vaporization at boiling point (536.82K) of 47.433kjoule/mol .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Surface Analysis
- A study analyzed the crystal structure of a related compound, revealing the interactions between thiophene and benzene rings in adjacent molecules, forming zigzag sheets (Murthy et al., 2018).
Electrochemical Synthesis Applications
- Electrochemical synthesis involving similar alkenes was explored, demonstrating the potential for chemical production through the electrochemical reductive coupling of alkenes and CO2 (Bringmann & Dinjus, 2001).
Molecular Structure and Interaction
- Research on a chalcone compound with chlorophenyl substituents provided insights into molecular interactions and crystal packing stability, relevant to the study of similar chlorophenyl compounds (Jasinski et al., 2009).
Catalysis and Propene Production
- Studies have shown the use of WO3 catalysts for propene production, exploring the mechanism of active site formation, which is relevant for the catalysis of similar compounds (Cheng & Lo, 2012).
- Another study focused on optimizing the microenvironment within zeolite catalysts for improved propene synthesis, demonstrating the potential application of such compounds in light olefin production (Lin et al., 2021).
Crystal Structure and Hydrogen Bonding
- The molecular structure and crystal packing of a related dichlorophenyl compound were analyzed, focusing on hydrogen bonding and intermolecular interactions (Jasinski et al., 2007).
Propene Selectivity in Catalysis
- Research on boron nitride catalysts for propene production from propane provided insights into selective catalysis, which could be applicable for similar compounds (Grant et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “3-(2,5-Dichlorophenyl)-1-propene” would depend on its specific properties and potential applications. For example, indole derivatives have been found to have diverse biological activities and have been suggested for further exploration for new therapeutic possibilities .
Eigenschaften
IUPAC Name |
1,4-dichloro-2-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNBHZNPNOVICV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555991 |
Source


|
| Record name | 1,4-Dichloro-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93794-95-7 |
Source


|
| Record name | 1,4-Dichloro-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
